Octyl 4-benzoylbenzoate Octyl 4-benzoylbenzoate
Brand Name: Vulcanchem
CAS No.: 62086-78-6
VCID: VC7986971
InChI: InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3
SMILES: CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C22H26O3
Molecular Weight: 338.4 g/mol

Octyl 4-benzoylbenzoate

CAS No.: 62086-78-6

Cat. No.: VC7986971

Molecular Formula: C22H26O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Octyl 4-benzoylbenzoate - 62086-78-6

Specification

CAS No. 62086-78-6
Molecular Formula C22H26O3
Molecular Weight 338.4 g/mol
IUPAC Name octyl 4-benzoylbenzoate
Standard InChI InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3
Standard InChI Key MLCOMAXJNUVGLT-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Octyl 4-benzoylbenzoate belongs to the class of benzoate esters, characterized by a benzoyl group attached to a benzoic acid moiety, further esterified with an octyl chain. The compound’s IUPAC name, octyl 4-benzoylbenzoate, reflects its precise structural configuration: a benzene ring substituted with a benzoyl group at the para position, linked via an ester bond to an octyl alcohol derivative .

Physicochemical Properties

Data from Chemsrc and PubChem provide the following key properties :

PropertyValue
Density1.0 ± 0.1 g/cm³
Boiling Point405.3 ± 20.0 °C at 760 mmHg
Flash Point171.6 ± 16.4 °C
LogP (Partition Coefficient)5.66
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

The compound’s high boiling point and low vapor pressure indicate stability under ambient conditions, making it suitable for high-temperature applications. Its LogP value suggests significant hydrophobicity, aligning with its anticipated use in lipid-rich formulations .

Synthesis and Industrial Production

Synthetic Routes

Octyl 4-benzoylbenzoate is synthesized via acid-catalyzed esterification between 4-benzoylbenzoic acid and octanol. The reaction typically employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. Industrial-scale production involves continuous stirred-tank reactors (CSTRs) with stringent temperature control (80–100°C) to optimize yield (>85%). Post-synthesis purification employs fractional distillation or recrystallization from ethanol to achieve >98% purity.

Key Reaction Mechanisms

  • Esterification:
    4-Benzoylbenzoic acid+OctanolH2SO4Octyl 4-benzoylbenzoate+H2O\text{4-Benzoylbenzoic acid} + \text{Octanol} \xrightarrow{H_2SO_4} \text{Octyl 4-benzoylbenzoate} + H_2O

Side reactions, such as the formation of diesters or acid-catalyzed decomposition, are mitigated by maintaining anhydrous conditions and stoichiometric excess of octanol.

Applications and Functional Properties

CompoundUV Absorption RangePhotostability
Octyl 4-benzoylbenzoate280–400 nmHigh
Octinoxate280–320 nmModerate
Avobenzone320–400 nmLow

This stability arises from the electron-withdrawing benzoyl group, which reduces photo-oxidative degradation .

Industrial and Research Uses

  • Polymer Additives: Acts as a plasticizer in polyvinyl chloride (PVC) to enhance flexibility .

  • Cosmetic Intermediates: Potential precursor in sunscreens and moisturizers, though regulatory approval status remains unclear .

  • Organic Synthesis: Serves as a building block for liquid crystals and dendritic polymers due to its rigid aromatic core .

Biological and Toxicological Considerations

Environmental Impact

The compound’s moderate biodegradability (50% degradation in 28 days via OECD 301F test) and low aquatic toxicity (EC₅₀ > 100 mg/L in Daphnia magna) classify it as environmentally benign under controlled use .

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